

Crystal Structure of 5-(4-Fluorophenyl)isoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure and analytical methodologies related to **5-(4-fluorophenyl)isoxazole** and its derivatives. Due to the limited availability of published crystallographic data for **5-(4-fluorophenyl)isoxazole**, this guide utilizes data from the closely related and structurally significant derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to provide a comprehensive understanding of the core isoxazole structure.

Crystallographic Data

The crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insights into the molecular geometry and packing of isoxazole derivatives. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	C ₁₅ H ₉ F ₂ NO
Molecular Weight	257.23
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	27.9097 (4)
b (Å)	5.7319 (1)
c (Å)	7.1437 (1)
β (°)	102.473 (1)
Volume (Å ³)	1115.84 (3)
Z	4
Radiation	Mo Kα
Temperature (K)	100
Crystal Size (mm)	0.30 × 0.24 × 0.12

Experimental Protocols

Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cyclization of chalcones with hydroxylamine. A representative protocol for a related compound, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine, is as follows:

- **Reaction Setup:** 3-(dimethylamino)-1-(4-fluorophenyl)-2-(pyridin-4-yl)prop-2-en-1-one (500 mg) is dissolved in a mixture of methanol (8 ml) and water (4 ml).
- **Reagent Addition:** Sodium carbonate (106 mg) and hydroxylamine hydrochloride (123 mg) are added to the solution.
- **pH Adjustment:** The pH of the mixture is adjusted to 5 by the dropwise addition of acetic acid.

- **Reflux:** The reaction mixture is heated to reflux for 2.5 hours.
- **Neutralization and Crystallization:** After cooling to room temperature, the pH is adjusted to 7 with ammonia. Ice is added to the mixture, leading to the slow crystallization of the product.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow for this process is outlined below.^{[1][2][3]}

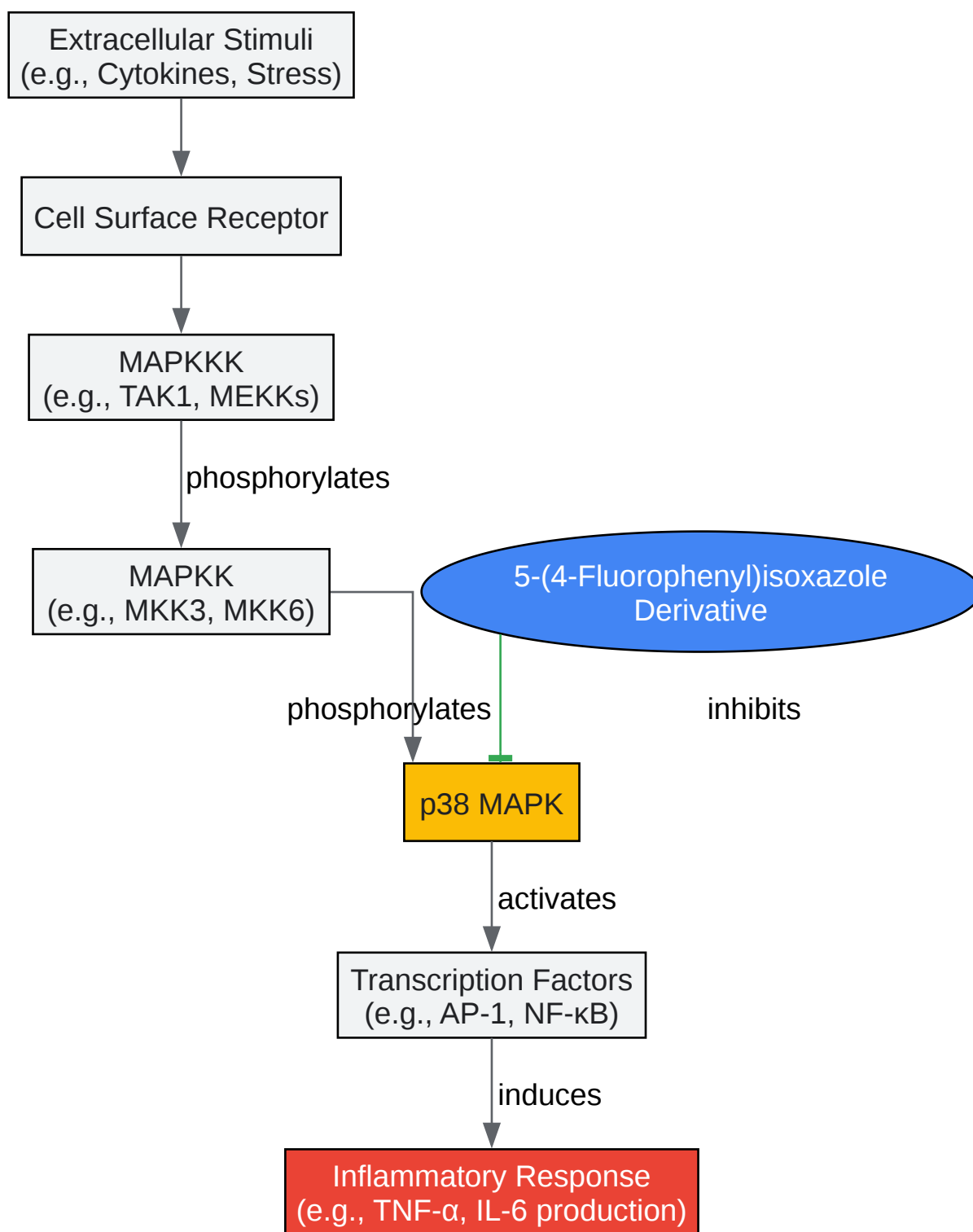
- **Crystal Selection and Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.^[2]
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction patterns are recorded as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using computational methods. The atomic positions and other parameters are then refined to best fit the experimental data.

Molecular Structure and Interactions

In the crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis.^[4] The oxygen and nitrogen atoms of the central isoxazole ring are disordered with equal site occupancies.^[4] The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the two benzene rings is 47.39 (2)°.^[4]

Biological Activity and Signaling Pathways

Derivatives of **5-(4-fluorophenyl)isoxazole** are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.^{[5][6][7]} Notably, some of these compounds act as inhibitors of p38α mitogen-activated protein (MAP) kinase.^[8] The inhibition of the p38 MAPK pathway is a key mechanism for their anti-inflammatory effects.^[7]

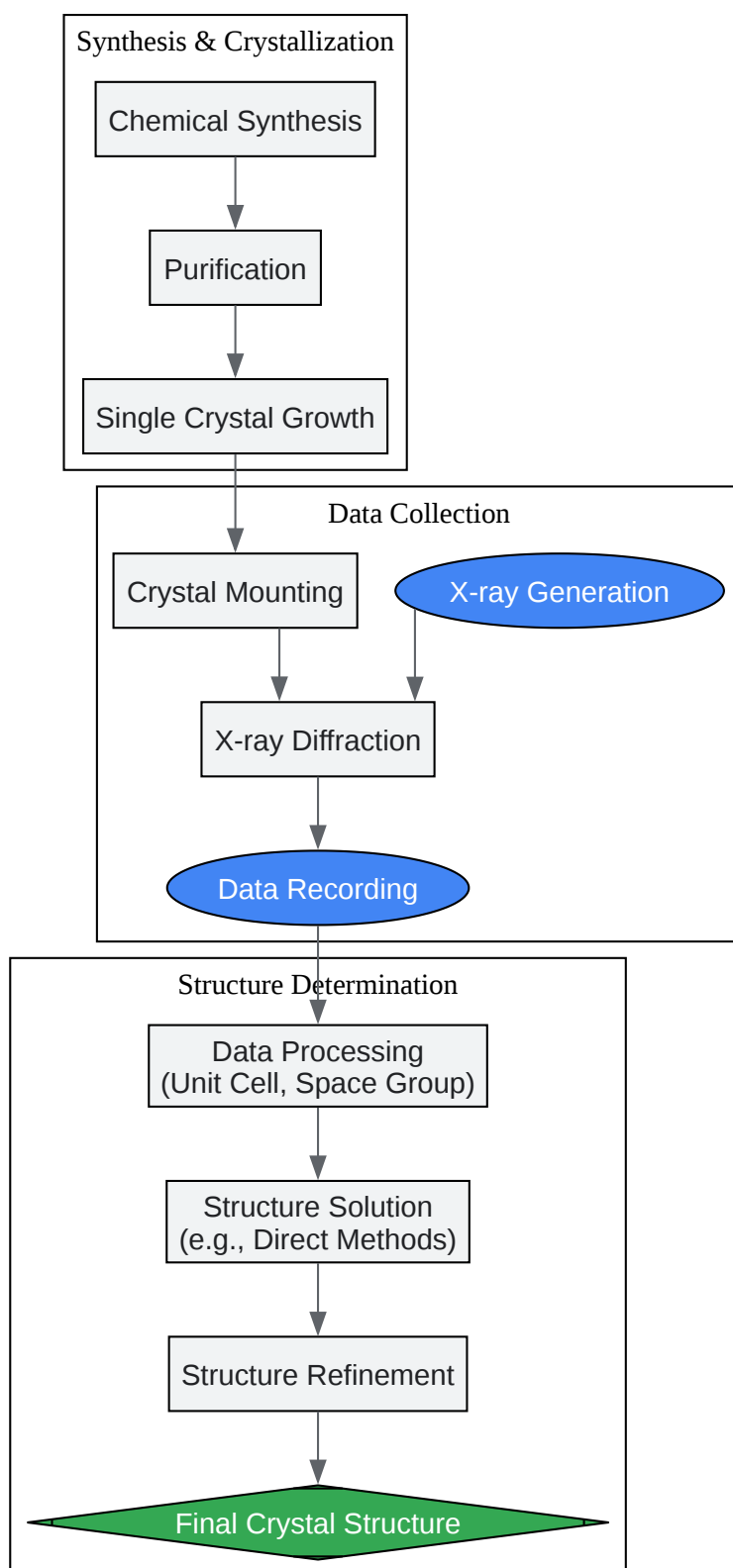


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MAPK Signaling Pathway Inhibition

Experimental Workflow Visualization

The process of determining the crystal structure of a compound like **5-(4-fluorophenyl)isoxazole** follows a well-defined experimental workflow, from synthesis to final structural analysis.



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Single-Crystal X-ray Diffraction Workflow

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